Cas no 1255718-07-0 (3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride)
![3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride structure](https://www.kuujia.com/scimg/cas/1255718-07-0x500.png)
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride
- 5-(Chloromethyl)-3-(pyridin-3-yl)isoxazole hydrochloride
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- MDL: MFCD18071218
- Inchi: 1S/C9H7ClN2O.ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;/h1-4,6H,5H2;1H
- InChI Key: SGUCRAMNOBXDFB-UHFFFAOYSA-N
- SMILES: C(C1ON=C(C2=CN=CC=C2)C=1)Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB217331-5g |
3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, 95%; . |
1255718-07-0 | 95% | 5g |
€186.30 | 2025-03-19 | |
abcr | AB217331-10 g |
3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride; 95% |
1255718-07-0 | 10g |
€269.00 | 2023-06-23 | ||
abcr | AB217331-1g |
3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride, 95%; . |
1255718-07-0 | 95% | 1g |
€94.10 | 2025-03-19 | |
eNovation Chemicals LLC | Y1262848-1g |
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride |
1255718-07-0 | 95% | 1g |
$85 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514107-5g |
5-(Chloromethyl)-3-(pyridin-3-yl)isoxazole hydrochloride |
1255718-07-0 | 98% | 5g |
¥2419.00 | 2024-08-09 | |
A2B Chem LLC | AI88216-1g |
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride |
1255718-07-0 | 95% | 1g |
$35.00 | 2024-04-20 | |
A2B Chem LLC | AI88216-5g |
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride |
1255718-07-0 | 95% | 5g |
$111.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1262848-1g |
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride |
1255718-07-0 | 95% | 1g |
$85 | 2024-06-06 | |
abcr | AB217331-1 g |
3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride; 95% |
1255718-07-0 | 1g |
€94.10 | 2023-06-23 | ||
abcr | AB217331-25 g |
3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride; 95% |
1255718-07-0 | 25g |
€465.60 | 2023-06-23 |
3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride Related Literature
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on 3-[5-(chloromethyl)-3-isoxazolyl]pyridine hydrochloride
Introduction to 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine Hydrochloride (CAS No. 1255718-07-0)
3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS No. 1255718-07-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by its unique structural features, including a chloromethyl-substituted isoxazole ring attached to a pyridine core. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various applications in drug discovery and development.
The isoxazole ring, a five-membered heterocyclic compound with two adjacent double bonds, is known for its biological activity and has been extensively studied for its potential therapeutic applications. The chloromethyl group introduces additional reactivity and functional versatility, which can be exploited in the design of novel drugs. The pyridine core, on the other hand, is a common scaffold in medicinal chemistry due to its favorable pharmacological properties and ease of functionalization.
Recent research has highlighted the potential of 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in various therapeutic areas. For instance, studies have shown that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The chloromethyl group plays a crucial role in this activity by facilitating the disruption of microbial cell membranes, thereby inhibiting their growth and proliferation.
In addition to its antimicrobial properties, 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride have also been studied in detail. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound's stability under physiological conditions further enhances its suitability for pharmaceutical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are promising and pave the way for further clinical evaluation.
The synthesis of 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride involves several well-established chemical reactions. One common approach involves the reaction of 3-pyridinecarbaldehyde with chloroacetonitrile in the presence of an acid catalyst to form the corresponding nitrile intermediate. This intermediate is then cyclized under appropriate conditions to yield the desired isoxazole derivative. The final step involves the conversion of the nitrile to the hydrochloride salt using hydrogen chloride gas or an equivalent reagent.
The structural diversity and functional versatility of 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride make it an attractive starting point for the development of novel therapeutics. Researchers are exploring various modifications to the core structure to optimize its pharmacological properties and expand its therapeutic potential. For example, substituting different functional groups on the pyridine ring or modifying the isoxazole moiety can lead to compounds with enhanced activity or improved pharmacokinetic profiles.
In conclusion, 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride (CAS No. 1255718-07-0) represents a promising compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its antimicrobial and anti-inflammatory properties, make it a valuable candidate for further investigation and potential clinical application. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, contributing to advancements in drug discovery and development.
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